hydroquinidine -

hydroquinidine

Catalog Number: EVT-1568494
CAS Number:
Molecular Formula: C20H26N2O2
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hydroquinidine is a chemical compound primarily used in the pharmaceutical industry. It is an alkaloid related to quinidine, which is derived from the bark of the cinchona tree. Hydroquinidine is utilized mainly for its antiarrhythmic properties and has been studied for its potential applications in treating various medical conditions, including certain types of cancer.

Source

Hydroquinidine is typically synthesized from quinine, another alkaloid from the cinchona tree. The compound's structure and properties can be influenced by its source and method of synthesis, impacting its efficacy and application in medicinal chemistry.

Classification

Hydroquinidine is classified as an antiarrhythmic agent, specifically belonging to the class 1A antiarrhythmics. It acts on cardiac ion channels, particularly sodium channels, which play a crucial role in cardiac excitability and conduction.

Synthesis Analysis

Methods

The synthesis of hydroquinidine can be achieved through several methods, often involving the modification of quinine. One common approach includes:

  1. Reduction of Quinine: Hydroquinidine can be synthesized by reducing the carbonyl group in quinine using reducing agents like lithium aluminum hydride.
  2. Alkylation Reactions: Alkylation with appropriate reagents can introduce functional groups that enhance the pharmacological profile of hydroquinidine.

Technical Details

The synthesis typically requires careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Techniques like chromatography may be employed to purify the final product.

Molecular Structure Analysis

Structure

Hydroquinidine has a complex molecular structure characterized by a bicyclic framework typical of quinine derivatives. Its molecular formula is C20H24N2O2C_{20}H_{24}N_2O_2, and it features a quinuclidine ring system.

Data

  • Molecular Weight: 328.42 g/mol
  • Melting Point: 169-170 °C
  • CAS Number: 1435-55-8
Chemical Reactions Analysis

Reactions

Hydroquinidine participates in various chemical reactions that can modify its structure for different applications. Notable reactions include:

  1. Nucleophilic Substitution: Hydroquinidine can undergo nucleophilic substitution reactions where nucleophiles attack electrophilic centers.
  2. Oxidation-Reduction Reactions: The compound can be oxidized or reduced to form different derivatives that may have altered biological activity.

Technical Details

The reactivity of hydroquinidine is influenced by its functional groups, which can dictate the pathway of chemical transformations.

Mechanism of Action

Process

Hydroquinidine primarily exerts its effects through the blockade of sodium channels in cardiac tissues, leading to a decrease in excitability and conduction velocity. This mechanism helps stabilize heart rhythms during arrhythmias.

Data

Studies have shown that hydroquinidine can effectively prolong the action potential duration in cardiac myocytes, contributing to its therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Color: White crystalline powder
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • pH: Typically neutral when dissolved.
  • Stability: Hydroquinidine is stable under normal storage conditions but should be kept away from strong oxidizing agents.

Relevant analyses indicate that hydroquinidine exhibits good stability under recommended storage conditions, making it suitable for pharmaceutical formulations.

Applications

Scientific Uses

Hydroquinidine has several applications in scientific research and medicine:

  1. Antiarrhythmic Therapy: Used to manage various types of cardiac arrhythmias.
  2. Cancer Research: Recent studies have investigated its potential as an anti-cancer agent, showing promising results against colon, pancreatic, and hepatocellular cancers due to its ion channel blocking properties .
  3. Chemical Synthesis: Utilized as a chiral auxiliary in asymmetric synthesis processes due to its unique structural characteristics .
Introduction to Hydroquinidine: Pharmacological Significance and Historical Context

Chemical Structure and Classification as a Class Ia Antiarrhythmic Agent

Hydroquinidine (IUPAC name: (S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol) possesses the molecular formula C₂₀H₂₆N₂O₂ and a molecular weight of 326.44 g/mol. The compound features a complex stereochemistry with four chiral centers, rendering it enantiomerically distinct from its parent compound quinidine. The critical structural difference lies in the saturation of the vinyl group on the quinuclidine moiety, where hydroquinidine contains an ethyl group instead of quinidine's ethenyl group at position 10,11. This reduction yields a dihydro derivative that significantly alters the molecule's pharmacokinetic properties while retaining antiarrhythmic efficacy. The structure comprises a quinoline ring linked to a quinuclidine system through a chiral hydroxymethyl bridge, with a methoxy substituent at position 6 of the quinoline ring essential for sodium channel blocking activity [1] [2] [9].

  • Structural Comparison to Quinidine: Hydroquinidine and quinidine share the same molecular formula but differ in saturation at the quinuclidine moiety. While quinidine features a vinyl group (-CH=CH₂), hydroquinidine contains an ethyl group (-CH₂-CH₃) at this position. This structural modification reduces first-pass metabolism and alters bioavailability but preserves the stereochemical configuration essential for ion channel interactions. Crucially, these compounds are not interconvertible in the human body, functioning as distinct pharmacological entities despite their structural similarities [2] [9].

  • Classification and Mechanism of Action: As a class Ia antiarrhythmic, hydroquinidine primarily blocks voltage-gated cardiac sodium channels (INa) in a use-dependent manner, reducing the maximum upstroke velocity (Phase 0) of the cardiac action potential. Additionally, it significantly inhibits several potassium currents including the transient outward current (Ito), rapid delayed rectifier current (IKr), and inward rectifier current (IK1). This dual sodium and potassium channel blockade prolongs action potential duration (APD) and increases the effective refractory period (ERP) in both atrial and ventricular myocardium. The Ito blockade is particularly relevant for treating Brugada syndrome, as it counteracts the pathological Ito-mediated phase 1 repolarization that creates the arrhythmogenic substrate. Furthermore, hydroquinidine exhibits moderate anticholinergic effects and alpha-adrenergic blocking properties that contribute to its overall electrophysiological profile [2] [4] [7].

  • Key Molecular Targets: The drug's antiarrhythmic efficacy stems from its multichannel blocking properties:

  • NaV1.5 Sodium Channels: Reduces conduction velocity and excitability
  • KV4.3 (Ito): Suppresses phase 1 repolarization, critical for Brugada syndrome
  • hERG (IKr): Prolongs repolarization, normalizing abbreviated QT intervals
  • KIR2.1 (IK1): Modulates resting membrane potential and terminal repolarization [4] [8]

Table 1: Structural and Pharmacological Comparison of Hydroquinidine and Quinidine

CharacteristicHydroquinidineQuinidine
IUPAC Name(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Saturation at C10-C11Saturated (ethyl group)Unsaturated (vinyl group)
Molecular Weight326.44 g/mol324.42 g/mol
BioavailabilityLower (~53%)Higher (~80%)
Plasma Levels at Therapeutic Doses1.06 ± 0.34 μg/mL (900mg/day)2.15 ± 0.96 μg/mL (1650mg/day)
Primary Potassium Currents InhibitedIto > IKr > IK1IKr > Ito > IK1

Historical Evolution: From Quinidine to Hydroquinidine in Antiarrhythmic Therapy

The historical trajectory of hydroquinidine parallels the development of antiarrhythmic pharmacology, beginning with the isolation of quinine from cinchona bark in the early 19th century. Quinidine, identified as quinine's optical isomer, emerged as a potent antiarrhythmic in 1918 when Frey observed its efficacy in terminating atrial fibrillation. However, concerns about quinidine's proarrhythmic potential and mortality risk in the 1980s (particularly the landmark Cardiac Arrhythmia Suppression Trial) diminished its use, creating a therapeutic void for ventricular arrhythmia management. Hydroquinidine entered clinical practice as a distinct molecular entity in the mid-20th century, initially perceived merely as a quinidine metabolite but later recognized as a separate compound with unique pharmacokinetic advantages. The pivotal crossover study comparing hydroquinidine (900 mg/d) to quinidine (1650 mg/d) demonstrated comparable antiarrhythmic efficacy despite hydroquinidine's lower plasma concentrations (1.06 ± 0.34 μg/mL vs. 2.15 ± 0.96 μg/mL), suggesting superior target engagement or additional electrophysiological actions [2] [5].

  • Rediscovery for Channelopathies: The modern renaissance of hydroquinidine began with Belhassen's 1999 study demonstrating quinidine's efficacy in idiopathic ventricular fibrillation, prompting investigation into hydroquinidine for similar indications. This research trajectory accelerated with the characterization of Brugada syndrome (1992) and short QT syndrome (2000), channelopathies with limited pharmacological options. The critical discovery came when Yan and Antzelevitch identified Ito-mediated repolarization abnormalities as central to Brugada syndrome's arrhythmogenesis, providing the mechanistic rationale for hydroquinidine's therapeutic potential. Alings (2001) first documented electrocardiographic normalization in Brugada patients using quinidine, establishing proof-of-concept that was later extended to hydroquinidine. Hermida's 2004 landmark study on 35 Brugada patients demonstrated hydroquinidine's ability to prevent ventricular tachycardia/fibrillation inducibility in 76% of asymptomatic patients and suppress arrhythmic storms in symptomatic cases, reigniting clinical interest [4] [5] [7].

  • Contemporary Clinical Evidence: Recent prospective studies have validated hydroquinidine's niche in managing channelopathies. The QUIDAM trial (Probst, 2017), though underpowered to show statistical superiority over placebo due to low event rates, demonstrated complete suppression of ventricular arrhythmias in Brugada patients receiving hydroquinidine. Mazzanti's 2020 registry analysis of 53 hydroquinidine-treated patients showed a 26% reduction in arrhythmic events compared to matched controls, with the most significant benefit observed in secondary prevention where annual ventricular fibrillation recurrence dropped from 14.7% to 3.9%. Additionally, hydroquinidine has shown promise in short QT syndrome by prolonging the QT interval toward physiological ranges and reducing ventricular fibrillation episodes, particularly in patients with KCNH2 mutations affecting IKr. Beyond ventricular arrhythmias, hydroquinidine demonstrates efficacy in preventing atrial fibrillation in Brugada patients, offering a crucial advantage since conventional class IC antiarrhythmics are contraindicated in this population [4] [7] [8].

  • Accessibility Challenges: Despite demonstrated efficacy, hydroquinidine availability remains limited globally. Market withdrawals of quinidine formulations (e.g., Kinidin Durules® in 2006) created therapeutic gaps, particularly affecting Brugada syndrome management. Viskin (2013) highlighted this crisis, noting hydroquinidine's status as a life-saving yet inaccessible medication in many countries. This scarcity has stimulated efforts to establish international patient registries and advocate for pharmaceutical reinvestment in this historically significant antiarrhythmic agent [5] [11].

Table 2: Key Clinical Studies of Hydroquinidine in Inherited Arrhythmia Syndromes

Study (Year)Patient PopulationDosingKey Findings
Hermida et al. (2004)35 BrS patients (31 asymptomatic with inducible VF; 4 with ICD shocks)Hydroquinidine 600-900 mg/dayPrevented VT/VF inducibility in 76% asymptomatic patients; prevented recurrences in all symptomatic patients during 14±8 month follow-up [7]
Bouzeman et al. (2014)44 asymptomatic BrS with inducible VFHydroquinidine 600 mg/day (target plasma 3-6 μmol/L)77% non-inducible on therapy; no arrhythmic events during 6-year follow-up in non-inducible group [7]
QUIDAM (Probst et al. 2017)50 BrS patients with ICD (randomized crossover)Hydroquinidine 300-600 mg/dayNo VF events on hydroquinidine vs. 1 appropriate shock and 1 self-terminating VF on placebo (NS due to low event rate) [7]
Mazzanti et al. (2020)53 HQ-treated vs. 441 matched BrS controlsHydroquinidine 439±115 mg/day26% relative risk reduction in arrhythmic events; secondary prevention annual VF recurrence decreased from 14.7% to 3.9% [7]
Belhassen et al. (2009)9 patients (5 BrS, 4 IVF) with aborted cardiac arrestQuinidine bisulfate 1483±240 mg/dayNo VF inducibility or clinical recurrence at 15±7 year follow-up after EPS-guided therapy [5]
  • Research and Therapeutic Frontiers: Current investigations explore hydroquinidine's potential beyond channelopathies. Clinical trial NCT00927732 specifically evaluates hydroquinidine versus placebo in Brugada syndrome, while emerging evidence suggests efficacy in multifocal ectopic Purkinje-related premature contractions—a recently described SCN5A-related channelopathy. Additionally, hydroquinidine derivatives (e.g., 10,11-Dihydroquinidine tert-butylcarbamate) serve as chiral ligands in asymmetric synthesis, demonstrating the molecule's versatility beyond cardiovascular applications. As precision medicine advances, pharmacogenomic factors influencing hydroquinidine response represent a critical research frontier, particularly regarding SCN5A mutation subtypes and their differential drug sensitivities [6] [7] [9].

Properties

Product Name

hydroquinidine

IUPAC Name

(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14-,19-,20-/m0/s1

InChI Key

LJOQGZACKSYWCH-FEBSWUBLSA-N

Synonyms

dihydroquinidine
dihydroquinine
hydroquinidine
hydroquinidine dihydrochloride, (1beta,4beta,3S)-(+-)-isomer
hydroquinidine dihydrochloride, (3alpha,9S)-(+-)-isomer
hydroquinidine hydrochloride
hydroquinidine monosulfate
hydroquinidine monosulfate, (1beta,3alpha,4beta,8alpha,9R)-isomer
hydroquinidine monosulfate, (1beta,3alpha,4beta,9S)-isomer
hydroquinidine sulfate
hydroquinidine sulfate, (9S)-isomer
hydroquinidine, (+-)-isomer
hydroquinidine, (1beta, 3alpha,4beta,8alpha,9R)-isomer
hydroquinidine, (1beta,3alpha,4beta,9S)-isomer
hydroquinidine, (1beta,4beta,9S)-(+-)-isomer
hydroquinidine, (3alpha,9S)-(+-)-isomer
hydroquinidine, (8alpha,9R)-isomer
hydroquinidine, (8alpha,9S)-isomer
hydroquinidine, (9R)-isomer
hydroquinidine, (9S)-(+-)-isomer
hydroquinine
LCN 834
LCN-834
Lentoquine
Séréco

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.